molecular formula C20H18N6O5 B13569715 (1-methylbenzotriazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

(1-methylbenzotriazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B13569715
M. Wt: 422.4 g/mol
InChI Key: YSRFHVSHVYQLHS-UHFFFAOYSA-N
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Description

(1-methylbenzotriazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzotriazole moiety, a pyrimidine ring, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylbenzotriazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole derivative, followed by the formation of the pyrimidine ring through cyclization reactions. The nitrophenyl group is then introduced via nitration reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-methylbenzotriazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with modified functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1-methylbenzotriazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, protein binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a drug candidate for treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which (1-methylbenzotriazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of more effective derivatives.

Properties

Molecular Formula

C20H18N6O5

Molecular Weight

422.4 g/mol

IUPAC Name

(1-methylbenzotriazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H18N6O5/c1-11-17(18(22-20(28)21-11)13-4-3-5-14(9-13)26(29)30)19(27)31-10-12-6-7-16-15(8-12)23-24-25(16)2/h3-9,18H,10H2,1-2H3,(H2,21,22,28)

InChI Key

YSRFHVSHVYQLHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC4=C(C=C3)N(N=N4)C

Origin of Product

United States

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